molecular formula C8H8FNO2 B1345767 5-Fluoro-1,2-dimethyl-3-nitrobenzene CAS No. 185207-28-7

5-Fluoro-1,2-dimethyl-3-nitrobenzene

Cat. No. B1345767
M. Wt: 169.15 g/mol
InChI Key: SRKOJRWSFHYMMT-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-dimethyl-4-fluoronitrobenzene, 5-fluoro-2-nitro-m-xylene, 1,3-dimethyl-5-fluoro-2-nitrobenzene, and benzene, 5-fluoro-1,3-dimethyl-2-nitro .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The exact synthesis process for 5-Fluoro-1,2-dimethyl-3-nitrobenzene is not specified in the search results.


Molecular Structure Analysis

The InChI code for 5-Fluoro-1,3-dimethyl-2-nitrobenzene is 1S/C8H8FNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 . The molecular weight is 169.16 .


Physical And Chemical Properties Analysis

5-Fluoro-1,3-dimethyl-2-nitrobenzene appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of various nitrobenzene derivatives through reactions that might be analogous to those involving 5-Fluoro-1,2-dimethyl-3-nitrobenzene. For example, studies on compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have demonstrated methods for synthesizing nitrobenzene derivatives with high yields, characterizing their structure through X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). These approaches could be applicable to the synthesis and characterization of 5-Fluoro-1,2-dimethyl-3-nitrobenzene.

Chemical Reactivity and Mechanisms

The reactivity of nitro and fluoro substituents in aromatic compounds has been a subject of study, with research examining how these groups influence reactions such as nucleophilic substitution. For instance, investigations into the relative mobilities of nitro groups and fluorine atoms in substituted nitrobenzenes have provided insights into their reactivity and the mechanisms of their reactions with phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2005). Such studies can inform the chemical behavior of 5-Fluoro-1,2-dimethyl-3-nitrobenzene in similar contexts.

Applications in Material Science

Nitrobenzene derivatives have found applications in material science, such as in the synthesis of novel materials with specific electronic or optical properties. Research on the functionalization of silica particles with chromophores and amino groups using reactions involving fluoronitro-substituted aromatic compounds highlights the potential of nitrobenzene derivatives in creating advanced materials (Roth et al., 2006). This suggests avenues for the use of 5-Fluoro-1,2-dimethyl-3-nitrobenzene in the development of new functional materials.

Electronic and Photophysical Properties

The study of the electronic and photophysical properties of nitrobenzene derivatives, including their fluorescence quenching behavior and electron attachment energies, provides a foundation for understanding the potential applications of these compounds in sensors and other electronic devices. For example, research on the dissociative electron attachment to nitrobenzene derivatives has revealed the energies of electron attachment and the formation of negative ions, which are important for applications in electron transport and sensing technologies (Asfandiarov et al., 2007).

Safety And Hazards

5-Fluoro-1,3-dimethyl-2-nitrobenzene is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKOJRWSFHYMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603034
Record name 5-Fluoro-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,2-dimethyl-3-nitrobenzene

CAS RN

185207-28-7
Record name 5-Fluoro-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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